1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of both benzyloxy and trifluoroethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and 4-hydroxybenzaldehyde.
Formation of Benzyloxy Group: Benzyl alcohol is reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Introduction of Trifluoroethoxy Group: The 4-(benzyloxy)benzaldehyde is then reacted with 2,2,2-trifluoroethanol in the presence of a catalyst such as p-toluenesulfonic acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Corresponding substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.
Comparison with Similar Compounds
1-(Benzyloxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
1-(Benzyloxy)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
Uniqueness: 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs.
Properties
IUPAC Name |
1-phenylmethoxy-4-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)11-20-14-8-6-13(7-9-14)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCEZWOTFPSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627967 | |
Record name | 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200956-20-3 | |
Record name | 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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